(1,2-13C2)hexadecanoic acid, also known as (1,2-13C2)palmitic acid, is a stable isotope-labeled fatty acid, which is a derivative of hexadecanoic acid. Hexadecanoic acid is a saturated fatty acid commonly found in animal and plant fats. The incorporation of carbon-13 isotopes into its structure allows for enhanced tracking and analysis in biochemical studies, particularly in metabolic pathways.
(1,2-13C2)hexadecanoic acid can be synthesized through various methods, including microbial fermentation and chemical synthesis. It is commercially available from several chemical suppliers that specialize in isotopically labeled compounds.
(1,2-13C2)hexadecanoic acid falls under the category of fatty acids, specifically saturated fatty acids. It is classified as a long-chain fatty acid due to its 16 carbon atoms.
The synthesis of (1,2-13C2)hexadecanoic acid can be achieved through several approaches:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and substrate concentration to maximize yield and isotopic purity. For example, microbial methods may utilize specific strains of yeast or bacteria that have been genetically modified to enhance fatty acid production.
The molecular weight of (1,2-13C2)hexadecanoic acid is approximately 256.43 g/mol. The isotopic labeling allows for distinct identification during mass spectrometric analysis.
(1,2-13C2)hexadecanoic acid participates in various biochemical reactions typical of fatty acids:
The reactions involving (1,2-13C2)hexadecanoic acid are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS), allowing for precise quantification and tracking of metabolic pathways.
The mechanism by which (1,2-13C2)hexadecanoic acid exerts its effects in biological systems involves its incorporation into cellular membranes and its role as an energy substrate. Upon ingestion or incorporation into cells:
Studies utilizing (1,2-13C2)hexadecanoic acid have demonstrated its utility in understanding lipid metabolism and energy production pathways in various organisms.
Relevant data from studies indicate that the isotopic labeling does not significantly alter the physical properties compared to non-labeled hexadecanoic acid.
(1,2-13C2)hexadecanoic acid is primarily used in scientific research for:
Stable isotope tracers enable quantitative analysis of metabolic pathways by exploiting the biochemical indistinguishability of isotopic variants of a molecule while allowing detection via mass differences. 13C-labeled fatty acids serve as tracers where the unlabeled compound is the tracee. The fundamental principle relies on administering a known amount of tracer and monitoring its dilution by endogenous tracee production. This dilution effect directly quantifies the rate of appearance (Ra) of the tracee in the accessible pool (e.g., plasma), reflecting whole-body or tissue-specific metabolic fluxes [1].
Metabolic flux analysis (MFA) using tracers requires achieving isotopic steady state, typically via primed continuous infusions. A priming bolus rapidly elevates tracer enrichment, followed by a constant infusion to maintain plateau conditions. At isotopic equilibrium, Ra is calculated as:Ra = Infusion rate / Enrichmentwhere enrichment is the tracer-to-tracee ratio (TTR) or mole percent excess (MPE). For rapidly turning-over pools like plasma free fatty acids (FFA), this method minimizes perturbations to endogenous kinetics while providing real-time flux data [1]. Detection relies primarily on gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS), which distinguish labeled and unlabeled molecules based on mass differences. GC combustion-IRMS (GC-C-IRMS) offers superior precision for low-enrichment samples like CO2 from oxidation studies [1] [3].
Table 1: Key Techniques in Metabolic Flux Analysis Using (1,2-13C2)Hexadecanoic Acid
Technique | Application | Analytical Method | Key Metrics |
---|---|---|---|
Primed Continuous Infusion | Hepatic VLDL secretion, lipolysis | GC-MS | Ra (rate of appearance) |
Bolus Injection | Tissue uptake kinetics | GC-C-IRMS | Turnover rate, pool size |
Arterio-Venous Balance | Regional fatty acid flux (e.g., muscle, adipose) | LC-MS/MS | Net uptake/release, fractional extraction |
Isotopic Enrichment | β-Oxidation quantification | IRMS of breath CO2 | 13CO2 excretion kinetics |
(1,2-13C2)hexadecanoic acid (palmitic acid) serves as a critical tool for probing lipid biosynthesis and trafficking due to its role as the primary product of de novo lipogenesis. When administered intravenously, its 13C label allows tracking through three key pathways:
β-Oxidation: The cleavage of the C1-C2 bond releases [13C]acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. Subsequent 13CO2 in breath reveals mitochondrial oxidation rates. Position-specific labeling at C1-C2 ensures the first oxidation cycle liberates the label, enabling precise quantification of fatty acid utilization for energy production [1] [3].
Complex Lipid Synthesis: Incorporation of the intact labeled fatty acid into phospholipids, triglycerides, or cholesteryl esters reveals tissue-specific lipid deposition patterns. For example, hepatic conversion to 13C-labeled VLDL triglycerides demonstrates the liver’s role in lipid distribution. Studies show that 50–70% of infused labeled palmitate incorporates into VLDL-TG within 4–6 hours, providing insights into dysregulated lipid secretion in metabolic diseases [1].
Fatty Acid Recycling: Partial oxidation generates labeled acetyl-CoA, which re-enters de novo lipogenesis, producing hyper-labeled fatty acids with multiple 13C atoms. This recycling complicates flux interpretation but reveals metabolic crosstalk between oxidation and synthesis pathways [3].
Table 2: Metabolic Pathways Quantified Using (1,2-13C2)Palmitic Acid
Pathway | Tracer Fate | Biological Insight | Typical Enrichment |
---|---|---|---|
Adipose Tissue Lipolysis | Dilution in plasma FFA pool | Whole-body lipolysis rate | 5–8% MPE |
Hepatic VLDL Secretion | Incorporation into VLDL triglycerides | Secretion rate, apoB100 metabolism | 2–5% TTR |
Muscle Mitochondrial Uptake | 13CO2 release during exercise | Exercise-induced oxidation capacity | 0.5–1.5% APE in CO2 |
De Novo Lipogenesis | Labeled acetyl-CoA in new palmitate synthesis | Contribution of carbons to fatty acid chains | <0.5% MPE |
The strategic placement of 13C labels at specific atomic positions—such as the C1 and C2 carbons of palmitic acid—confers distinct advantages over uniformly labeled tracers ([U-13C]palmitate) in metabolic studies:
Pathway-Specific Resolution: The 1,2-13C2 configuration directly reports on β-oxidation since the first cycle cleaves the C1-C2 bond, releasing [1,2-13C2]acetyl-CoA. In contrast, uniformly labeled palmitate yields 13C fragments throughout oxidation, complicating kinetic analysis of early oxidation steps. This position-specificity also clarifies ketogenesis pathways, as liver-specific oxidation generates distinct 13C-enriched ketone bodies [1] [3].
Minimized Tracer Recycling: Uniformly labeled tracers generate multi-labeled acetyl-CoA during partial oxidation, which reincorporates into new lipids. This dilutes enrichment and inflates apparent synthesis rates. Position-specific labeling at C1-C2 reduces this confounder, as cleaved acetyl-CoA carries two heavy carbons, but de novo synthesis from recycled fragments produces fatty acids with ≤2 13C atoms, easily distinguished from the intact tracer [3].
Isotope Effect Mitigation: Heavy isotope loads (e.g., [U-13C]palmitate with 16 13C atoms) may alter enzymatic kinetics due to increased molecular mass. The 1,2-13C2 configuration imposes minimal mass difference (Δm/z = +2), preserving native substrate behavior in lipases, acyltransferases, and transporters [1].
Cost Efficiency: Synthesizing position-specific tracers requires fewer 13C precursors than uniform labeling. For studies requiring high tracer doses (e.g., human VLDL secretion studies), this reduces costs by >80% without compromising data quality [3].
Table 3: Position-Specific vs. Uniform 13C Labeling in Lipid Tracers
Parameter | (1,2-13C2)Hexadecanoic Acid | [U-13C]Hexadecanoic Acid |
---|---|---|
Isotopic Enrichment | 99% at C1,C2 | >99% at all 16 carbons |
Molecular Mass Increase | +2 Da (m/z 257.3 → 259.3) | +16 Da (m/z 257.3 → 273.3) |
β-Oxidation Specificity | High (C1-C2 cleavage detectable) | Low (multiple fragments) |
Tracer Recycling Impact | Low (≤2 13C per recycled fragment) | High (multi-labeled fragments) |
Relative Cost | $–$$ | $$$$ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7